![molecular formula C17H11ClN2O3 B13770677 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid CAS No. 52549-90-3](/img/structure/B13770677.png)
4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid
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Overview
Description
4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in the textile and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Applications in Dye Production
One of the primary applications of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is as an intermediate in the production of dyes and pigments. It is utilized in the formulation of various textile dyes, which are known for their vibrant colors and stability. The compound contributes to the colorfastness of fabrics, making it suitable for use in clothing and upholstery.
Application | Description |
---|---|
Dye Production | Used as an intermediate for vibrant textile dyes. |
Pigment Formulation | Contributes to color stability in pigments. |
Pharmaceutical Applications
Recent studies have highlighted the potential pharmaceutical applications of this compound. Specifically, it has been investigated for its role as a chemical chaperone in treating hypertension. Research indicates that this compound can prevent vascular remodeling and hypertension in animal models by modulating protein homeostasis during cardiovascular stress.
Case Study: Hypertension Treatment
A study published in December 2022 explored the effects of 3-hydroxy-2-naphthoic acid on mice subjected to angiotensin II infusion, a common model for studying hypertension. The results demonstrated that treatment with this compound significantly reduced hypertension and prevented vascular damage associated with the condition.
Key Findings:
- Vascular Remodeling Prevention: Histological assessments showed that treatment with 3-hydroxy-2-naphthoic acid prevented medial thickening of blood vessels.
- Protein Synthesis Regulation: The compound inhibited excessive protein synthesis induced by angiotensin II in vascular smooth muscle cells.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylphenyl)azo]-3-hydroxy-2-naphthoic acid
- 4-[(2-Bromophenyl)azo]-3-hydroxy-2-naphthoic acid
- 4-[(2-Nitrophenyl)azo]-3-hydroxy-2-naphthoic acid
Uniqueness
4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for different applications. Additionally, the compound’s vibrant color makes it particularly valuable in the dye and pigment industries.
Biological Activity
4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid, commonly referred to as a monoazo compound, is part of a broader class of azo compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, toxicological data, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H11ClN2O3
- Molecular Weight : 302.71 g/mol
- CAS Number : 52549-90-3
This compound exhibits a distinct azo linkage, which is characteristic of many azo dyes and pigments. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.
Antimicrobial Properties
Research has shown that azo compounds, including this compound, possess significant antimicrobial activity. A study indicated its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in animal models. In a case study involving albino rats, derivatives of similar azo compounds exhibited reduced inflammation markers when administered . This suggests that this compound could have therapeutic potential in inflammatory diseases.
Cytotoxicity and Mutagenicity
The cytotoxic effects of this compound have been evaluated in vitro. It was found to induce oxidative stress in cell lines, leading to cell death at high concentrations. However, it was also noted that the compound did not exhibit mutagenic properties in standard Ames tests . This dual nature highlights the need for careful dosage consideration in therapeutic applications.
Toxicological Profile
The toxicological assessment of this compound reveals several critical findings:
These findings suggest that while the compound has therapeutic potential, it also poses risks that must be managed through appropriate dosing and safety assessments.
Study on Antimicrobial Activity
In a controlled study, researchers evaluated the antimicrobial efficacy of various azo compounds, including this compound. The results indicated a significant reduction in bacterial growth (up to 70%) compared to controls, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
In Vivo Anti-inflammatory Study
A recent experiment involving albino rats assessed the anti-inflammatory effects of this compound. The treatment group showed a marked decrease in paw edema compared to the control group after administration of the compound over a two-week period. Histopathological evaluations confirmed reduced inflammatory cell infiltration in treated tissues .
Properties
CAS No. |
52549-90-3 |
---|---|
Molecular Formula |
C17H11ClN2O3 |
Molecular Weight |
326.7 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-7-3-4-8-14(13)19-20-15-11-6-2-1-5-10(11)9-12(16(15)21)17(22)23/h1-9,21H,(H,22,23) |
InChI Key |
PWNKEFHOLISQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3Cl)O)C(=O)O |
Origin of Product |
United States |
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